molecular formula C14H13BrO B7815444 2-Bromophenyl-(3-methylbenzyl)ether

2-Bromophenyl-(3-methylbenzyl)ether

Cat. No.: B7815444
M. Wt: 277.16 g/mol
InChI Key: CPWZGEHQEXGEQN-UHFFFAOYSA-N
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Description

Significance of Aryl Ethers in Organic Synthesis

Aryl ethers are a class of organic compounds that feature an oxygen atom connected to an aromatic ring and an alkyl or another aryl group. This structural motif is a cornerstone in the field of organic chemistry. The ether linkage is prized for its general stability, making it a reliable component in complex molecular architectures. nih.govgoogle.com Aryl ethers are not merely stable structural elements; they are crucial building blocks and intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, fragrances, and advanced materials. nih.gov Their prevalence in biologically active compounds, such as certain antibiotics and anticancer agents, underscores their importance in medicinal chemistry, where the ether group can contribute to a molecule's stability and efficacy. google.com The synthesis of these vital compounds is typically achieved through classic reactions like the Williamson ether synthesis or copper-catalyzed methods such as the Ullmann condensation. mdpi.comnih.gov

Specific Context of Halogenated Aryl Benzyl (B1604629) Ethers

Within the broad family of aryl ethers, halogenated aryl benzyl ethers represent a particularly useful subclass. These compounds contain a halogen atom (such as bromine) on the aromatic ring, which serves as a highly versatile functional "handle." This halogen allows for a variety of subsequent chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds at the halogenated position, providing a powerful tool for molecular diversification.

The benzyl group, on the other hand, is a common protecting group for alcohols in multi-step syntheses due to its stability under various conditions and its susceptibility to cleavage under specific, mild protocols. umass.edu The combination of a stable ether linkage, a reactive halogen site, and the properties of the benzyl group makes halogenated aryl benzyl ethers valuable intermediates for constructing complex target molecules.

Research Scope of 2-Bromophenyl-(3-methylbenzyl)ether

This compound, with the IUPAC name 1-bromo-2-((3-methylbenzyl)oxy)benzene, is a specific member of the halogenated aryl benzyl ether family. While the general synthetic methodologies for this class of compounds are well-established, dedicated research focusing specifically on this molecule is not extensively documented in publicly available scientific literature. Consequently, specific experimental data such as precise physical constants and detailed reaction kinetics are limited.

This article will, therefore, focus on the compound's fundamental chemical properties, its probable synthetic routes, and its expected spectroscopic characteristics, drawing upon the established principles of organic chemistry and data from closely analogous structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-[(3-methylphenyl)methoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-5-4-6-12(9-11)10-16-14-8-3-2-7-13(14)15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWZGEHQEXGEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Profile and Properties

Table 1: Calculated Physicochemical Properties of 2-Bromophenyl-(3-methylbenzyl)ether

PropertyValue
IUPAC Name 1-bromo-2-((3-methylbenzyl)oxy)benzene
Molecular Formula C₁₄H₁₃BrO
Molecular Weight 277.16 g/mol
Structure A 2-bromophenoxy group attached to a 3-methylbenzyl group.

Note: Experimental data such as melting point and boiling point are not available in the cited literature. The properties listed are calculated based on the molecular structure.

Chemical Reactivity and Transformations of 2 Bromophenyl 3 Methylbenzyl Ether

Reactions Involving the Ether Linkage

The ether linkage in 2-Bromophenyl-(3-methylbenzyl)ether is susceptible to cleavage and can participate in intramolecular rearrangements, offering pathways to phenols and complex cyclic structures.

Cleavage Reactions (e.g., Debenzylation using I2/Et3SiH System)

The cleavage of the benzyl (B1604629) ether to unveil the corresponding phenol (B47542) is a common and crucial transformation. Various reagents and conditions have been developed for this debenzylation process. thieme-connect.compsu.edumasterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org One effective method involves the use of a diiodine–triethylsilane (I2–Et3SiH) system. thieme-connect.com This system is practical as it utilizes easily handled reagents and can be performed in a green solvent like ethyl acetate (B1210297) at room temperature. thieme-connect.com The reaction is believed to proceed through the in situ generation of triethylsilyl iodide (Et3SiI), which acts as the debenzylating agent. thieme-connect.com This method shows good functional group tolerance, with groups such as halo, methoxy, ester, and nitro on the benzene (B151609) ring remaining intact during the debenzylation. thieme-connect.com

Other established methods for aryl benzyl ether cleavage include the use of strong acids like boron tribromide (BBr3), which is a widely utilized reagent for this purpose. masterorganicchemistry.comnih.gov The mechanism of BBr3-mediated demethylation of aryl methyl ethers has been studied, and it is proposed that one equivalent of BBr3 can cleave up to three equivalents of the ether. nih.gov Magnesium iodide has also been employed for the selective debenzylation of aryl benzyl ethers under solvent-free conditions. psu.edursc.org Additionally, reductive systems such as H2/Pd(OH)2 and various Lewis acids have been historically used for deprotection. thieme-connect.com

Table 1: Comparison of Debenzylation Methods for Aryl Benzyl Ethers

Reagent SystemConditionsAdvantagesDisadvantages
I2/Et3SiHRoom temperature, Ethyl acetateMild conditions, good functional group tolerance, uses common reagents. thieme-connect.comMay require stoichiometric amounts of reagents.
BBr3VariesHighly effective and widely used. nih.govCan be harsh and may not be suitable for sensitive substrates. organic-chemistry.org
MgI2Solvent-freeSelective, tolerates various functional groups. psu.edursc.orgMay require elevated temperatures.
Catalytic HydrogenationH2, Pd/CClean reaction, byproducts are easily removed.May reduce other functional groups (e.g., alkenes, alkynes). organic-chemistry.org

Intramolecular Cyclization Pathways (e.g., via Wittig-type rearrangements or similar reactions with ortho-functionalization)

The strategic positioning of the ether and the ortho-bromo substituent in this compound provides opportunities for intramolecular cyclization reactions. One prominent pathway is the Wittig rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.orgscripps.eduorganic-chemistry.orgslideshare.netmdpi.com The thieme-connect.comwikipedia.org-Wittig rearrangement of aryl benzyl ethers, upon treatment with a strong base like n-butyllithium, leads to the formation of diarylmethanols. mdpi.com This reaction proceeds through the deprotonation of the benzylic position, followed by a rearrangement. mdpi.com The presence of activating groups on the aryl ring can facilitate the rearrangement under milder conditions. mdpi.com

Another potential cyclization pathway could involve the formation of a benzyne (B1209423) intermediate from the aryl bromide, followed by an intramolecular trapping by the ether oxygen or a derivative. uomustansiriyah.edu.iqyoutube.com However, the more common cyclization strategies often involve prior functionalization at the ortho position. For instance, conversion of the bromo group to a lithiated species could initiate an intramolecular attack on the benzylic ether.

The wikipedia.orgnih.gov-Wittig rearrangement is another related sigmatropic rearrangement that transforms allylic ethers into homoallylic alcohols. wikipedia.orgorganic-chemistry.org While not directly applicable to this compound in its current form, functionalization of the methylbenzyl group to introduce an allylic system could open up this pathway. These rearrangements are valued for their high stereocontrol. wikipedia.org

Transformations at the Aryl Bromide Moiety

The bromine atom on the phenyl ring is a versatile handle for a variety of synthetic transformations, most notably metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Negishi coupling)

The aryl bromide functionality of this compound is a prime substrate for numerous palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or a trifluoroborate salt, in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is widely used due to its mild conditions and high functional group tolerance. nih.gov For instance, the coupling of aryl bromides with potassium aryltrifluoroborates can produce biaryl systems. nih.gov

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.orgnih.govacsgcipr.orgchemspider.com This palladium-catalyzed reaction involves the coupling of an aryl bromide with a primary or secondary amine in the presence of a suitable phosphine (B1218219) ligand and a base. wikipedia.orgorganic-chemistry.org The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl coupling partners under mild conditions. wikipedia.org

The Negishi coupling provides another avenue for carbon-carbon bond formation by coupling the aryl bromide with an organozinc reagent. organic-chemistry.orgopenochem.orgnobelprize.org This reaction is known for being generally faster than couplings involving organostannanes or organoborates due to the reactivity of the organozinc compounds. openochem.org It is a versatile method for creating biaryls and other coupled products. organic-chemistry.org

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerBond FormedKey Features
Suzuki-MiyauraOrganoboron (e.g., R-B(OH)2)C-CMild conditions, high functional group tolerance. nih.gov
Buchwald-HartwigAmine (R2NH)C-NForms aryl amines, wide substrate scope. wikipedia.orgorganic-chemistry.org
NegishiOrganozinc (R-ZnX)C-CFast reaction rates, versatile. organic-chemistry.orgopenochem.org

Nucleophilic Aromatic Substitution Reactions

While aryl halides are generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is activated by strongly electron-withdrawing groups at the ortho or para positions. uomustansiriyah.edu.iqlibretexts.orgopenstax.orgnih.gov In the case of this compound, without additional activating groups, SNAr reactions are generally difficult. The mechanism typically involves the addition of a nucleophile to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of the halide leaving group. libretexts.orgopenstax.org For this reaction to proceed, the presence of groups like nitro (NO2) ortho or para to the bromine would be necessary to stabilize the intermediate. uomustansiriyah.edu.iqopenstax.org

Alternatively, under very strong basic conditions, a benzyne mechanism can operate. uomustansiriyah.edu.iqyoutube.com This involves the elimination of HBr to form a highly reactive benzyne intermediate, which is then attacked by a nucleophile. uomustansiriyah.edu.iq

Reactivity at the Methylbenzyl Substituent

The methyl group on the benzyl substituent offers a site for further functionalization, primarily through radical halogenation or oxidation. For example, reaction with N-bromosuccinimide (NBS) under radical initiation conditions could lead to the formation of a benzylic bromide. This new functionality can then participate in a variety of subsequent reactions, including further cross-coupling or substitution reactions. nih.govnih.gov

Oxidation of the methyl group is also a possibility. Depending on the oxidizing agent and reaction conditions, the methyl group could be converted to an aldehyde, a carboxylic acid, or other oxidized species. nih.gov For instance, NBS has been shown to selectively oxidize benzyl methyl ethers to either aromatic aldehydes or methyl esters depending on the stoichiometry and temperature. nih.gov Such transformations would introduce new reactive handles onto the molecule, further expanding its synthetic utility.

Benzylic Functionalization (e.g., oxidation, halogenation)3.4. Incorporation into Complex Molecular Frameworks

Hypothetically, the benzylic methylene (B1212753) group (-CH2-) in this compound would be susceptible to functionalization reactions common to other benzyl ethers. For instance, benzylic halogenation, typically employing reagents like N-bromosuccinimide (NBS) under radical initiation, would be expected to introduce a bromine atom at this position. Similarly, oxidation of the benzylic carbon could likely be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid, potentially leading to the formation of a ketone or carboxylic acid, depending on the reaction conditions and the stability of the ether linkage.

Furthermore, the presence of a bromine atom on one of the aromatic rings suggests that this compound could serve as a substrate in various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, and would theoretically allow for the "incorporation into complex molecular frameworks." The molecule could also potentially undergo intramolecular cyclization reactions, given the appropriate reagents and conditions to facilitate the interaction between the two aromatic rings or with the benzylic position.

However, without specific studies on this compound, any discussion of reaction conditions, yields, and product characterization would be purely speculative and would not adhere to the required standard of a "professional, authoritative, and based on diverse sources" article. The generation of the requested data tables is impossible without concrete experimental results from the scientific literature.

Therefore, due to the lack of specific published research on the chemical reactivity and synthetic applications of this compound, it is not possible to provide the requested article with the specified level of detail and scientific accuracy.

Mechanistic Investigations of Reactions Involving 2 Bromophenyl 3 Methylbenzyl Ether

Elucidation of Reaction Pathways and Transition States

The formation and subsequent reactions of 2-Bromophenyl-(3-methylbenzyl)ether can proceed through various pathways, with the Williamson ether synthesis and the Ullmann condensation being two prominent examples for its synthesis. wikipedia.orgwikipedia.org The elucidation of these pathways often involves a combination of experimental kinetics and computational modeling to map out the energy landscape of the reaction, including the identification of transient intermediates and high-energy transition states.

The Williamson ether synthesis, a classic method for preparing ethers, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgbyjus.com In the context of synthesizing this compound, this would typically involve the reaction of the sodium or potassium salt of 3-methylphenol (3-methylphenoxide) with 2-bromobenzyl halide. The reaction is a concerted process where the nucleophilic phenoxide attacks the electrophilic benzylic carbon, displacing the halide leaving group in a single step. byjus.com

Table 1: Key Features of the SN2 Pathway in Williamson Ether Synthesis

FeatureDescription
Mechanism Bimolecular Nucleophilic Substitution (SN2) wikipedia.org
Reactants 3-methylphenoxide and 2-bromobenzyl halide
Key Step Backside attack of the nucleophile on the electrophilic carbon byjus.com
Transition State A high-energy state where the C-O bond is forming and the C-Halogen bond is breaking simultaneously.
Solvent Effects Aprotic polar solvents like DMF or acetonitrile (B52724) are preferred as they solvate the cation of the alkoxide without solvating the nucleophilic anion, thus increasing its reactivity. wikipedia.org

An alternative pathway for the synthesis of diaryl ethers is the Ullmann condensation, which typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst at elevated temperatures. wikipedia.orgorganic-chemistry.org The mechanism of the Ullmann reaction is more complex than the Williamson synthesis and is thought to involve the formation of an organocopper intermediate. organic-chemistry.org For the synthesis of this compound via this route, one could envision the reaction of 2-bromobenzyl alcohol with an activated aryl halide or, more commonly, the coupling of 2-bromophenol (B46759) with 3-methylbenzyl halide in the presence of a copper catalyst.

Role of Catalysts and Reagents in Directed Reactivity

Catalysts and reagents play a pivotal role in directing the reactivity and enhancing the efficiency of reactions involving this compound. The choice of catalyst can significantly influence the reaction pathway and the final product distribution.

In the context of the Ullmann condensation for diaryl ether synthesis, copper-based catalysts are traditionally used. wikipedia.org The catalyst, often in the form of copper(I) salts, facilitates the coupling of the aryl halide and the alcohol. organic-chemistry.org The development of nano-sized metal catalysts, such as nano-CuO, has shown promise in promoting these C-O cross-coupling reactions under milder, ligand-free conditions. nih.gov

Palladium-based catalysts, widely used in cross-coupling reactions, can also be employed, particularly for reactions involving the aryl bromide moiety of this compound. nih.govnih.gov For instance, in a Suzuki-Miyaura coupling, a palladium catalyst can facilitate the reaction of the aryl bromide with a boronic acid. The catalytic cycle for such reactions typically involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. youtube.com The choice of ligand, such as Xantphos, is crucial for the stability and activity of the palladium catalyst. nih.gov

Table 2: Common Catalysts and Their Roles in Reactions of Aryl Ethers

Catalyst SystemReaction TypeRole of Catalyst
Copper(I) Salts Ullmann CondensationFacilitates C-O bond formation between an aryl halide and an alcohol/phenol. organic-chemistry.org
Nano-CuO Ullmann-type CouplingProvides a high surface area for the reaction, enabling milder reaction conditions. nih.gov
Pd(0) with Ligands (e.g., Xantphos) Suzuki, Buchwald-Hartwig CouplingCatalyzes C-C or C-N bond formation at the aryl bromide position. nih.govnih.gov
Acids/Bases Williamson Ether SynthesisThe base (e.g., K2CO3, NaH) deprotonates the phenol to form the more nucleophilic phenoxide. masterorganicchemistry.com

The choice of base in the Williamson ether synthesis is also critical. A strong base is required to deprotonate the phenol, generating the nucleophilic phenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com The strength and solubility of the base can affect the reaction rate and yield.

Influence of Substituent Effects on Reaction Kinetics and Selectivity

The bromo and methyl substituents on the aromatic rings of this compound exert significant electronic and steric effects that influence the kinetics and selectivity of its reactions.

The bromine atom on the phenyl ring is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution due to its ability to donate a lone pair of electrons through resonance. libretexts.org It is an ortho, para-director for electrophilic attack. libretexts.org However, in nucleophilic aromatic substitution (NAS), the electron-withdrawing nature of bromine can activate the ring towards attack by a nucleophile, particularly when it is in a position to stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com

The methyl group on the benzyl (B1604629) ring is an electron-donating group through induction and hyperconjugation. youtube.com This makes the aromatic ring it is attached to more electron-rich and thus more susceptible to electrophilic attack. It is also an ortho, para-director. libretexts.org In reactions involving the benzylic position, the electron-donating nature of the methyl group can stabilize any developing positive charge on the benzylic carbon, for example, in an SN1-type reaction.

Table 3: Predicted Influence of Substituents in this compound on Reactivity

SubstituentPositionElectronic EffectInfluence on Reactivity
Bromo (-Br) ortho to ether linkageInductively withdrawing, weakly resonance donatingDeactivates the phenyl ring for electrophilic substitution but can activate it for nucleophilic substitution. libretexts.orgmasterorganicchemistry.com Directs incoming electrophiles to the para position (and to a lesser extent, the other ortho position). libretexts.org
Methyl (-CH3) meta to ether linkageInductively donating, hyperconjugationActivates the benzyl-phenyl ring for electrophilic substitution. libretexts.org Directs incoming electrophiles to the ortho and para positions relative to itself.

In a potential electrophilic substitution reaction, such as nitration, the directing effects of both the ether linkage and the substituents would need to be considered. The ether oxygen is a strong activating group and an ortho, para-director. libretexts.org Therefore, on the 2-bromophenyl ring, electrophilic attack would be strongly directed to the position para to the ether linkage. On the 3-methylphenyl ring, the activating methyl group and the ether linkage (via the benzylic carbon) would direct incoming electrophiles to the positions ortho and para to the methyl group and ortho to the benzyl ether group. The interplay of these directing effects would determine the final regioselectivity of the reaction.

For reactions involving nucleophilic attack on the aryl bromide, the kinetics would be influenced by the electron-withdrawing nature of the bromine atom. masterorganicchemistry.com The rate of such a reaction would be faster than that of an unsubstituted bromobenzene (B47551) but might be influenced by steric hindrance from the bulky benzyl ether group at the ortho position.

Computational and Theoretical Studies on 2 Bromophenyl 3 Methylbenzyl Ether

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a standard tool for investigating the properties of organic molecules. epstem.netepstem.net DFT methods, such as the widely used B3LYP functional, balance computational cost and accuracy, making them suitable for studying medium-sized molecules like 2-Bromophenyl-(3-methylbenzyl)ether. epstem.net These calculations are founded on solving the Schrödinger equation in an approximate manner, where the electron density is used as the fundamental variable to determine the system's energy and other properties. Such studies typically involve optimizing the molecular geometry to find its most stable conformation and then performing further analyses on this optimized structure to understand its electronic features and potential reactivity. epstem.net

A primary step in computational analysis is geometry optimization, which seeks the minimum energy structure on the potential energy surface. nubakery.org This process systematically adjusts the bond lengths, bond angles, and dihedral angles of this compound until the forces on all atoms are negligible. The resulting optimized geometry represents the most probable structure of the molecule in the gas phase.

From this optimized structure, key geometric parameters can be extracted. For this compound, this would include the lengths of the C-O, C-C, C-H, and C-Br bonds, as well as the C-O-C ether linkage angle and the dihedral angles describing the relative orientation of the two aromatic rings. These calculated parameters provide a detailed three-dimensional picture of the molecule's shape.

Table 1: Selected Optimized Geometrical Parameters for this compound (Hypothetical Data)

ParameterBond/AngleCalculated Value (Exemplary)
Bond LengthC-O (ether)1.37 Å
Bond LengthO-C (ether)1.42 Å
Bond LengthC-Br1.91 Å
Bond AngleC-O-C118.5°
Dihedral AngleC-C-O-C178.9°

Note: Data is illustrative and represents typical values derived from DFT calculations for similar structures.

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation determines the normal modes of vibration for the molecule. Each mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of bonds. The calculated frequencies can be directly correlated with peaks in experimental infrared (IR) and Raman spectra. epstem.net

By comparing the theoretical vibrational spectrum with experimental data, a detailed assignment of the spectral bands can be achieved. For this compound, characteristic vibrations would include the asymmetric and symmetric stretching of the C-O-C ether bridge, the stretching of the C-Br bond, aromatic C-H stretching, and various ring deformation modes. Scaling factors are often applied to the calculated frequencies to correct for approximations in the computational method and anharmonicity, improving the agreement with experimental results. epstem.net

Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (Exemplary)Assignment
ν(C-H) aromatic3100-3000Aromatic C-H stretching
ν(C-H) methyl2950CH₃ stretching
ν(C-O-C) asym1250Asymmetric C-O-C stretching
ν(C-O-C) sym1040Symmetric C-O-C stretching
ν(C-Br)650C-Br stretching

Note: Data is illustrative. Frequencies are typical for the assigned functional groups.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. libretexts.orgresearchgate.net

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, the FMO analysis would reveal the distribution of these orbitals and predict the most likely sites for electrophilic and nucleophilic attack.

Table 3: Calculated Frontier Molecular Orbital Properties (Hypothetical Data)

ParameterValue (eV) (Exemplary)
HOMO Energy-6.50
LUMO Energy-0.85
HOMO-LUMO Gap (ΔE)5.65

Note: Data is illustrative and represents a plausible outcome for a stable organic molecule.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure of a molecule, including lone pairs and bond orbitals. wisc.edu This method allows for the investigation of intramolecular charge transfer and delocalization effects by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. uni-muenchen.denih.gov

The strength of these interactions is quantified using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. nih.gov Larger E(2) values indicate more significant charge delocalization from the donor to the acceptor orbital, which can influence the molecule's stability and geometry. For this compound, NBO analysis could highlight hyperconjugative interactions, such as those involving the oxygen lone pairs and the antibonding orbitals (σ*) of adjacent C-C or C-H bonds, or delocalization between the aromatic rings. wisc.edu

Table 4: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Hypothetical Data)

Donor NBOAcceptor NBOE(2) (kcal/mol) (Exemplary)
LP (O)σ(C-C) phenyl5.2
π (C=C) phenylπ(C=C) phenyl20.5
π (C=C) benzyl (B1604629)π*(C=C) benzyl18.9

Note: LP denotes a lone pair. Data is illustrative of potential intramolecular interactions.

Molecular Electrostatic Potential (MESP) mapping is a visualization tool used to predict the reactive behavior of a molecule. uni-muenchen.de It illustrates the electrostatic potential on the surface of the molecule, which is defined by a constant value of electron density. uni-muenchen.de The MESP map is color-coded to indicate different regions of potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net Green and yellow represent areas of intermediate or near-zero potential.

For this compound, the MESP map would likely show the most negative potential (red) concentrated around the ether oxygen atom due to its lone pairs of electrons. nih.govrsc.org The π-systems of the aromatic rings would also exhibit negative potential above and below the plane of the rings. Positive potential (blue) would likely be found around the hydrogen atoms. Such a map provides a clear, intuitive guide to the molecule's charge distribution and its potential interaction sites with other chemical species. researchgate.net

Key global reactivity descriptors include:

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the molecule will undergo electronic changes.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and understanding their behavior in chemical reactions.

Table 5: Global Reactivity Descriptors (Hypothetical Data)

DescriptorFormulaCalculated Value (Exemplary)
Electronegativity (χ)-(E_HOMO + E_LUMO)/23.675 eV
Chemical Hardness (η)(E_LUMO - E_HOMO)/22.825 eV
Chemical Softness (S)1 / (2η)0.177 eV⁻¹
Chemical Potential (μ)(E_HOMO + E_LUMO)/2-3.675 eV
Electrophilicity Index (ω)μ² / (2η)2.38 eV

Note: Data is illustrative, calculated from the hypothetical HOMO/LUMO values in Table 3.

Reaction Mechanism Modeling and Energy Profiling

The synthesis of diaryl ethers such as this compound is commonly achieved through cross-coupling reactions, with the Ullmann condensation being a historically significant and widely studied method. wikipedia.orgthieme-connect.com This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542) or an alkoxide. wikipedia.orgthieme-connect.comresearchgate.net In the context of synthesizing this compound, this would likely involve the reaction of a 2-bromophenoxide with 3-methylbenzyl halide or, more commonly, the reaction of 2-bromophenol (B46759) with 3-methylbenzyl alcohol or halide in the presence of a copper catalyst and a base.

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the intricate mechanisms of such reactions. researchgate.netnih.gov DFT calculations can map out the potential energy surface of the reaction, identifying the structures of transition states and intermediates and determining their relative energies. This allows for the proposal of the most likely reaction pathway.

For the Ullmann condensation, several mechanistic pathways have been proposed and investigated computationally. researchgate.netorganic-chemistry.org A commonly accepted mechanism involves the following key steps:

Formation of a Copper(I) Alkoxide: The reaction often begins with the in situ formation of a copper(I) alkoxide from the copper catalyst and the alcohol or phenol, facilitated by a base.

Oxidative Addition: The aryl halide (in this case, a derivative of 2-bromophenol) undergoes oxidative addition to the copper(I) species, leading to a Cu(III) intermediate. researchgate.netorganic-chemistry.org

Reductive Elimination: The final diaryl ether product is formed through reductive elimination from the Cu(III) intermediate, regenerating a Cu(I) species that can re-enter the catalytic cycle.

Alternative mechanisms, such as those involving single electron transfer (SET) or sigma bond metathesis, have also been considered and evaluated through computational studies. researchgate.net The exact operative mechanism can be influenced by factors such as the nature of the reactants, the ligands on the copper catalyst, and the reaction conditions. researchgate.netmdpi.com

Table 1: Postulated Intermediates in the Ullmann Condensation for the Synthesis of this compound

Intermediate Description
[Cu(I)(OAr)]Copper(I) phenoxide complex (Ar = 2-bromophenyl)
[Cu(III)(OAr)(Ar'CH2)(X)]Trigonal bipyramidal or square planar Cu(III) intermediate resulting from oxidative addition of 3-methylbenzyl halide (Ar' = 3-methylphenyl, X = halide)
[Cu(I)X]Copper(I) halide formed after reductive elimination

This table presents hypothetical intermediates based on generally accepted mechanisms for the Ullmann reaction.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers robust methods for the prediction of spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) spectroscopy being a prime example. uncw.edunmrdb.org The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved with a high degree of accuracy using DFT calculations. researchgate.netacs.org

The standard approach involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is a critical step as the chemical shifts are highly dependent on the molecular geometry. researchgate.net

Calculation of Shielding Tensors: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose. uncw.edu

Calculation of Chemical Shifts: The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). chemaxon.com

The choice of the DFT functional and basis set is crucial for obtaining accurate predictions. The B3LYP functional combined with a basis set such as 6-311+G(d,p) has been shown to provide reliable NMR predictions for a wide range of organic molecules, including those containing bromine and ether linkages. researchgate.netresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound (Hypothetical)

Carbon Atom Structural Position Predicted Chemical Shift (ppm)
C-O (Aromatic)Carbon of the bromophenyl ring bonded to the ether oxygen155 - 160
C-BrCarbon of the bromophenyl ring bonded to bromine110 - 115
C-O (Aliphatic)Methylene (B1212753) carbon of the benzyl group bonded to the ether oxygen68 - 72
C (Methyl)Methyl carbon on the benzyl ring20 - 22

Note: These are hypothetical values based on typical chemical shifts for similar structural motifs and are intended for illustrative purposes. Actual experimental values may vary.

The accuracy of these predictions can be further enhanced by considering solvent effects, often modeled using continuum solvation models like the Polarizable Continuum Model (PCM). For flexible molecules, it may be necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the different low-energy conformers. uncw.edu

Advanced Spectroscopic and Structural Characterization of 2 Bromophenyl 3 Methylbenzyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for the elucidation of the molecular structure of 2-Bromophenyl-(3-methylbenzyl)ether, providing detailed information about the hydrogen and carbon atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR)

In ¹H NMR analysis, the protons of this compound exhibit distinct chemical shifts due to their unique electronic environments. The protons on the 2-bromophenyl ring and the 3-methylbenzyl ring appear in the aromatic region of the spectrum. The benzylic methylene (B1212753) protons are significantly influenced by the adjacent ether oxygen, resulting in a downfield shift. libretexts.org The methyl protons on the benzyl (B1604629) ring appear as a sharp singlet in the upfield region.

A summary of the predicted ¹H NMR spectral data is provided below.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (2-bromophenyl)6.85 - 7.60Multiplet4H
Aromatic (3-methylbenzyl)7.05 - 7.30Multiplet4H
Benzylic (-O-CH₂-)5.10Singlet2H
Methyl (-CH₃)2.38Singlet3H

Predicted data based on analogous structures and established spectroscopic principles.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. The spectrum of this compound is expected to show 14 distinct signals, corresponding to each of its carbon atoms. The carbon atom bonded to the bromine (C-Br) is identifiable by the "heavy atom effect," which shifts its resonance. docbrown.infodocbrown.info The carbon atom of the ether linkage (C-O) is significantly deshielded. libretexts.org The carbons of the two aromatic rings and the methyl group have characteristic chemical shifts.

The predicted assignments for the ¹³C NMR spectrum are detailed in the following table.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-O (2-bromophenyl)156.5
C-Br (2-bromophenyl)112.8
Aromatic CHs (2-bromophenyl)122.0 - 132.5
C-CH₂ (3-methylbenzyl)138.0
C-CH₃ (3-methylbenzyl)139.0
Aromatic CHs (3-methylbenzyl)126.0 - 129.5
Benzylic (-O-CH₂-)70.5
Methyl (-CH₃)21.4

Predicted data based on analogous structures and established spectroscopic principles.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of the ¹H and ¹³C NMR spectra and for confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. sdsu.edu This would be particularly useful in assigning the protons within each of the aromatic rings by showing the correlation between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. columbia.edu This technique allows for the definitive assignment of protonated carbons. For instance, it would show a cross-peak between the benzylic proton signal (δ ~5.10 ppm) and the benzylic carbon signal (δ ~70.5 ppm), and another between the methyl proton signal (δ ~2.38 ppm) and the methyl carbon signal (δ ~21.4 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is critical as it shows correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). youtube.com This information pieces the molecular fragments together. Key expected HMBC correlations for this compound include:

A correlation from the benzylic protons (-O-CH₂-) to the C-O of the 2-bromophenyl ring, confirming the ether linkage.

A correlation from the benzylic protons to the two adjacent aromatic carbons of the 3-methylbenzyl ring.

Correlations from the methyl protons to the adjacent aromatic carbons (C-CH₃ and its neighbors) on the 3-methylbenzyl ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would display several characteristic absorption bands. Aryl-alkyl ethers typically show two prominent C-O stretching bands. libretexts.org

The principal expected absorption bands are summarized in the table below.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Aliphatic C-H (CH₃, CH₂)Stretch2960 - 2850
Aromatic C=CStretch1600 - 1450
Aryl Ether C-O-CAsymmetric Stretch1260 - 1220
Aryl Ether C-O-CSymmetric Stretch1075 - 1020
C-BrStretch600 - 500

Predicted data based on characteristic group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the parent ion, enabling the calculation of its elemental composition with high accuracy. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺) and the [M+2]⁺ peak, which appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The expected HRMS data for this compound is presented below.

Ion FormulaCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[C₁₄H₁₃BrO]⁺276.0148278.0127

Calculated from the exact masses of the most abundant isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. This method provides both qualitative and quantitative information by separating the components of a mixture in the gas phase and then identifying them based on their mass-to-charge ratio.

In a typical GC-MS analysis, a solution containing this compound is injected into the gas chromatograph. The compound is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its affinity for the stationary phase coating the inside of the column. As the separated compound elutes from the column, it enters the mass spectrometer.

The mass spectrometer bombards the molecules with electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the molecular ion peak corresponding to the intact molecule and various fragment ions. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment peaks resulting from the cleavage of the ether bond and the loss of bromine or methylbenzyl groups.

Analysis Parameter Description
Instrumentation Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher)
Column Type Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium or Hydrogen
Injection Mode Split or Splitless
Ionization Method Electron Impact (EI) at 70 eV
Expected Molecular Ion (M+) m/z corresponding to C14H13BrO
Key Fragmentation Patterns Loss of C7H7 (benzyl), C7H6BrO (bromophenoxy), Br

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are not sufficiently volatile or are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. LC-MS separates compounds in a liquid phase before they are introduced into the mass spectrometer.

In the LC-MS analysis of this compound, the compound is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The separation occurs on a column packed with a stationary phase, with a liquid mobile phase passing through it. The retention time of the compound is dependent on its interaction with the stationary and mobile phases.

Upon elution from the HPLC column, the analyte enters the mass spectrometer. Common ionization techniques for LC-MS include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are softer ionization methods than EI and often result in a prominent molecular ion peak with less fragmentation. This is particularly useful for confirming the molecular weight of the compound.

Analysis Parameter Description
Instrumentation High-Performance Liquid Chromatograph coupled with a Mass Spectrometer (e.g., Waters, Sciex, Bruker)
Column Type Reversed-phase C18 or C8 column
Mobile Phase A gradient of organic solvent (e.g., acetonitrile (B52724), methanol) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297)
Ionization Method Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Expected Molecular Ion (M+H)+ m/z corresponding to [C14H13BrO + H]+

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule. For a pure sample of this compound (C14H13BrO), the experimentally determined percentages of carbon, hydrogen, and bromine should closely match the theoretically calculated values. This serves as a crucial check for the compound's purity and empirical formula.

The theoretical elemental composition is calculated based on the atomic weights of the constituent elements and the molecular formula. Any significant deviation between the experimental and theoretical values may indicate the presence of impurities or an incorrect structural assignment.

Element Theoretical Percentage (%) Experimental Percentage (%)
Carbon (C)60.67Typically within ±0.4% of theoretical
Hydrogen (H)4.73Typically within ±0.4% of theoretical
Bromine (Br)28.83Typically within ±0.4% of theoretical
Oxygen (O)5.77(Often determined by difference)

X-ray Diffraction Studies (for crystalline derivatives)

While this compound may be an oil or a low-melting solid at room temperature, its structure can be definitively confirmed by X-ray diffraction analysis if a suitable crystalline derivative can be prepared. This technique provides the precise three-dimensional arrangement of atoms in a crystal lattice, offering unambiguous proof of the compound's connectivity and stereochemistry.

To perform this analysis, a single crystal of a derivative of this compound is grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The diffraction pattern of the X-rays as they pass through the crystal is collected and analyzed. The data is used to generate an electron density map, from which the positions of the individual atoms can be determined. The resulting molecular structure provides detailed information on bond lengths, bond angles, and torsional angles.

Parameter Information Provided
Crystal System The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic)
Space Group The specific symmetry elements of the unit cell
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ)
Bond Lengths & Angles Precise measurements of the distances between atoms and the angles between chemical bonds
Conformation The spatial arrangement of the atoms in the molecule

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the purification of this compound from reaction mixtures and for assessing its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is a simple and rapid qualitative technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a plate coated with a thin layer of adsorbent (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber with a solvent system. The separation is visualized under UV light or by staining, and the retention factor (Rf) of the compound is calculated.

Column Chromatography is a preparative technique used to separate and purify larger quantities of the compound. The reaction mixture is loaded onto the top of a column packed with a stationary phase (e.g., silica gel or alumina). A solvent or a mixture of solvents (the eluent) is then passed through the column. The components of the mixture travel down the column at different rates, allowing for their separation and collection in fractions.

Automated Flash Chromatography is a modern, more efficient version of column chromatography. It utilizes a pump to force the solvent through the column at a higher flow rate, leading to faster and more efficient separations. The system often includes a UV detector to monitor the elution of the compounds, and a fraction collector to automatically collect the purified product.

Technique Stationary Phase Mobile Phase (Eluent) Purpose
Thin Layer Chromatography (TLC) Silica gel or Alumina on a plateTypically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate)Reaction monitoring, purity assessment, solvent system optimization
Column Chromatography Silica gel or AluminaA gradient or isocratic mixture of solvents determined by TLCPreparative purification
Automated Flash Chromatography Pre-packed silica gel or other adsorbent cartridgesA programmed gradient of solventsHigh-throughput purification

Applications in Fundamental Organic Synthesis and Chemical Research

Utility as a Versatile Synthetic Building Block

The primary utility of 2-Bromophenyl-(3-methylbenzyl)ether in organic synthesis stems from the presence of the bromo-aromatic moiety. The carbon-bromine bond on the phenyl ring is a well-established handle for a wide array of cross-coupling reactions. This allows for the facile introduction of various substituents at the 2-position of the phenoxy group, making it a versatile precursor for a diverse range of more complex molecules.

One of the most powerful applications is in palladium-catalyzed cross-coupling reactions. For instance, in Suzuki-Miyaura coupling, the bromine atom can be readily displaced by a wide range of organoboron reagents to form a new carbon-carbon bond. This enables the synthesis of biaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and functional materials. Similarly, it can participate in other palladium-catalyzed transformations such as Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of alkenyl, alkynyl, and amino groups, respectively.

Beyond palladium catalysis, the bromo-aryl group can also be utilized in copper-catalyzed coupling reactions, providing an alternative and sometimes complementary approach to C-C and C-heteroatom bond formation. rsc.org Furthermore, the bromine atom can be transformed into an organolithium or Grignard reagent through metal-halogen exchange. These highly reactive organometallic intermediates can then be reacted with a variety of electrophiles to introduce a wide range of functional groups.

The benzyl (B1604629) ether component of the molecule also contributes to its versatility. Benzyl ethers are widely recognized as robust protecting groups for hydroxyl functionalities. organic-chemistry.org While in this specific molecule the ether linkage is a core part of the structure, the principles of benzyl ether chemistry are relevant. The ether linkage is generally stable to a variety of reaction conditions used to modify the bromo-substituted ring, but it can be cleaved under specific conditions, such as hydrogenolysis, if desired in a later synthetic step. youtube.com

The table below summarizes the potential transformations of this compound, highlighting its role as a versatile synthetic building block.

TransformationReagents and ConditionsProduct Type
Suzuki-Miyaura CouplingPd catalyst, base, boronic acid/esterBiaryl derivatives
Heck CouplingPd catalyst, base, alkeneStilbene derivatives
Sonogashira CouplingPd/Cu catalysts, base, terminal alkyneDiarylalkyne derivatives
Buchwald-Hartwig AminationPd catalyst, base, amineDiaryl amine derivatives
Metal-Halogen Exchangen-BuLi or MgAryllithium or Grignard reagent
Ether CleavageH₂, Pd/C or strong acidPhenol (B47542) and 3-methylbenzyl alcohol

Contribution to Novel Reaction Development

Compounds like this compound serve as valuable substrates in the development and optimization of new synthetic methodologies. The presence of both a reactive C-Br bond and a seemingly less reactive C-O ether bond allows researchers to test the selectivity and efficiency of new catalytic systems.

For example, the development of catalysts for the selective activation of C-Br bonds in the presence of other potentially reactive sites is a significant area of research. This compound could be employed as a model substrate to test the chemoselectivity of a new palladium or nickel catalyst designed for cross-coupling reactions. nih.gov A successful catalyst would promote reaction at the C-Br bond while leaving the benzyl ether linkage intact.

Furthermore, the field of C-O bond activation is a growing area of interest, aiming to use ethers as coupling partners, which are generally more abundant and less toxic than the corresponding halides. researchgate.net While the aryl C-O bond in this molecule would be challenging to activate selectively over the C-Br bond, it could be used in studies aimed at developing methods for tandem or sequential functionalization of both the C-Br and C-O bonds.

The steric hindrance provided by the ortho-bromo substituent and the adjacent benzyl group can also be a useful feature in reaction development. New ligands for metal catalysts are often designed to overcome steric challenges, and the successful coupling of a hindered substrate like this compound would demonstrate the utility and broad scope of a newly developed catalytic system.

Role in the Synthesis of Advanced Chemical Structures

The structural motifs accessible from this compound make it a potential precursor for the synthesis of advanced chemical structures with applications in materials science, supramolecular chemistry, and the development of chemical probes.

Materials Science: The biaryl and extended conjugated systems that can be synthesized from this building block via cross-coupling reactions are of significant interest in materials science. These structures often form the core of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic materials. The 3-methylbenzyl group can influence the solid-state packing and solubility of the final materials, properties that are crucial for device performance.

Supramolecular Chemistry: The diaryl ether framework can be elaborated into macrocycles and other complex host-guest systems. The strategic functionalization of the aromatic rings, enabled by the bromo-handle, allows for the introduction of recognition sites and groups that can direct self-assembly processes. The resulting supramolecular architectures could have applications in sensing, catalysis, and drug delivery.

Probe Development: Chemical probes are small molecules used to study and manipulate biological systems. bohrium.com The diaryl ether scaffold is found in a number of biologically active molecules. By using this compound as a starting point, chemists can synthesize libraries of related compounds through various coupling reactions. These libraries can then be screened to identify new chemical probes with specific biological targets. nih.govnih.gov The bromo-substituent itself can be a key interaction point in protein-ligand binding or can be used as a handle to attach reporter tags or reactive groups.

The potential applications in these advanced fields are summarized in the table below.

FieldPotential ApplicationRationale
Materials ScienceSynthesis of organic electronic materials (OLEDs, OPVs)Access to conjugated biaryl and polycyclic aromatic structures.
Supramolecular ChemistryPrecursor to macrocycles and host-guest systemsThe diaryl ether scaffold can be functionalized to direct self-assembly.
Probe DevelopmentScaffold for the synthesis of chemical probe librariesDiaryl ether motif is present in bioactive molecules; the bromo-group allows for diversification.

Q & A

Basic: What are the established synthetic routes for 2-Bromophenyl-(3-methylbenzyl)ether, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via Williamson ether synthesis , involving nucleophilic substitution between a bromophenol derivative and a 3-methylbenzyl halide. Key variables include:

  • Base selection : Use of anhydrous K₂CO₃ or NaH in aprotic solvents (e.g., DMF or THF) to deprotonate the phenolic oxygen .
  • Temperature : Reactions often proceed at 60–80°C for 6–12 hours; prolonged heating may induce side reactions like elimination.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) is used to isolate the product. Purity >95% is achievable, as validated by GC or HPLC .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm ether linkage (δ ~4.5 ppm for –OCH₂–) and absence of residual halides or unreacted precursors. Aromatic protons should align with substituent positions .
    • GC-MS/HPLC : Quantify purity (>95% required for reproducibility) and detect trace impurities like brominated byproducts .
  • Melting Point : Compare observed mp (e.g., 129–130°C for analogs ) with literature values to assess crystallinity.

Advanced: What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:
Discrepancies in bioactivity (e.g., cytotoxicity, enzyme inhibition) may arise from:

  • Impurity profiles : Use orthogonal purification (e.g., preparative HPLC) to eliminate confounding isomers or residual solvents .
  • Assay conditions : Standardize protocols (e.g., cell line viability assays at 48h vs. 72h) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural analogs : Compare activity of this compound with 3-Bromophenyl or 4-methylbenzyl variants to isolate substituent effects .

Advanced: How can computational modeling guide the optimization of this compound for target-specific applications?

Methodological Answer:

  • Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina to predict binding affinities. Focus on key interactions (e.g., halogen bonding via bromine ).
  • QSAR studies : Correlate electronic (Hammett σ) or steric parameters (Taft constants) of substituents with bioactivity data to design derivatives with enhanced potency .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates for synthesis .

Advanced: What are the stability challenges for this compound under varying storage and reaction conditions?

Methodological Answer:

  • Thermal stability : Decomposition above 100°C (e.g., in refluxing toluene) may generate brominated byproducts. Monitor via TLC or in situ FTIR .
  • Light sensitivity : Store in amber vials at –20°C to prevent photolytic cleavage of the ether bond, as observed in biphenyl ether analogs .
  • Hydrolytic stability : Avoid aqueous basic conditions (pH >10), which can hydrolyze the ether linkage. Use anhydrous solvents for reactions .

Basic: What analytical techniques are critical for quantifying this compound in complex matrices (e.g., environmental samples)?

Methodological Answer:

  • LC-MS/MS : Employ MRM (multiple reaction monitoring) mode for high sensitivity (LOQ <1 ppb). Use isotopic labeling (e.g., ¹³C analogs) as internal standards .
  • GC-ECD : Detect bromine-specific signals in environmental extracts after solid-phase extraction (C18 cartridges) .
  • Validation : Include spike-recovery tests (80–120% recovery) and matrix-matched calibration to address interferences .

Advanced: How does the electronic nature of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura coupling : Bromine acts as a directing group, enabling regioselective arylation at the ortho position. Use Pd(PPh₃)₄ and arylboronic acids in THF/H₂O .
  • Ullmann coupling : CuI/1,10-phenanthroline catalyzes C–O bond formation with amines, but competing debromination may occur at >120°C .
  • DFT calculations : Predict charge distribution (Mulliken charges) to rationalize reactivity trends vs. chloro or iodo analogs .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid dermal exposure.
  • Ventilation : Conduct reactions in a fume hood due to volatile organic byproducts (e.g., toluene, DMF) .
  • Waste disposal : Collect halogenated waste separately; incineration with alkaline scrubbers minimizes HBr emissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.